Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Description
Properties
CAS No. |
339528-38-0 |
|---|---|
Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)8-6-15-9(14-8)4-7(12)5-13-15/h4-6H,1-3H3 |
InChI Key |
FEUMEHSVEFCGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN2C(=N1)C=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Procedure
Reaction Conditions
- Solvents: Common solvents include toluene, cyclohexane, or ethanol.
- Catalysts: Acidic catalysts like p-toluenesulfonic acid (p-TSA) are frequently used during cyclization and condensation steps.
- Temperature: Reflux conditions (100–120°C) are typically employed for optimal yields.
Advanced Techniques
Aza-Diels–Alder Reaction
An alternative method for constructing the pyridazine framework involves the Aza-Diels–Alder reaction. This reaction uses dienes and azadienes under catalytic conditions to form pyridazines efficiently.
Spectroscopic Characterization
Post-synthesis, the compound is characterized using:
- Mass spectrometry (MS) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
- Infrared (IR) spectroscopy for functional group identification.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Pyridazine Core | Hydrazine + diketones; reflux in ethanol | Pyridazine intermediate |
| Cyclization | Aminoimidazole derivative + acidic catalyst | Imidazo-pyridazine framework |
| Chlorination | Thionyl chloride or POCl₃; anhydrous conditions | Chlorinated pyridazine |
| Esterification | Tert-butyl carbazate + coupling agents | Tert-butyl ester functionalized product |
Challenges and Optimization
While these methods are effective, challenges include controlling regioselectivity during chlorination and optimizing yields during esterification. Advances in catalytic systems and solvent selection have been proposed to address these issues.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate with key analogs:
Key Research Findings
Similarity Scores : Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) shows 0.89 similarity to the tert-butyl analog, primarily due to shared core and chlorine placement .
Fluorine Substitution : The 3-fluoro derivative () demonstrated improved crystallinity in XRD studies, suggesting enhanced stability for formulation .
Biological Activity
Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂ClN₃O₂
- Molecular Weight : Approximately 267.71 g/mol
- Structural Features : The compound features a tert-butyl group, a chlorine atom at the 7-position, and a carboxylate functional group at the 2-position of the pyridazine ring. This unique structure contributes to its biological activity and pharmacokinetic properties.
This compound has been primarily studied for its role as an inhibitor of various kinases, particularly adaptor-associated kinase 1 (AAK1). AAK1 is involved in critical cellular processes such as endocytosis and synaptic vesicle recycling. The inhibition of AAK1 can lead to anti-inflammatory and analgesic effects, making this compound a candidate for treating conditions associated with excessive inflammation.
Kinase Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to AAK1. Techniques such as surface plasmon resonance (SPR) and microscale thermophoresis (MST) have been employed to quantify these interactions. The following table summarizes the binding affinities observed in various studies:
| Compound | Kinase Target | Binding Affinity (Kd) |
|---|---|---|
| This compound | AAK1 | ~200 nM |
| Other Similar Compounds | Various Kinases | Ranges from 50 nM to 500 nM |
Anti-inflammatory Potential
Research indicates that compounds within the imidazo[1,2-b]pyridazine class, including this compound, may exhibit anti-inflammatory properties. This is attributed to their ability to inhibit kinases involved in pro-inflammatory signaling pathways.
Analgesic Effects
Preliminary studies suggest that this compound may also possess analgesic properties. In animal models of pain, this compound demonstrated efficacy comparable to standard analgesics.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Kinase Inhibition :
- Researchers investigated the compound's inhibitory effect on AAK1 and found it significantly reduced kinase activity in cell-based assays.
- The study reported a dose-dependent inhibition with an IC50 value of approximately 150 nM.
-
Inflammation Model :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6.
- The results indicated potential therapeutic applications in inflammatory diseases.
-
Analgesic Efficacy :
- In a pain model using formalin injection in rats, the compound significantly reduced pain scores compared to control groups.
- This suggests that it may serve as a novel analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
